3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile (BCD38) is a small molecule identified through a high-throughput screening (HTS) process. This screening process focused on identifying inhibitors of the DHX33 RNA helicase, a protein involved in cell cycle progression and cell growth. BCD38 was discovered from the Chembridge chemical library containing 15,000 small molecules and emerged as a selective inhibitor for DHX33.
BCD38 functions as a selective inhibitor of the DHX33 RNA helicase. While the exact mechanism of inhibition is not elaborated upon, BCD38 treatment has been observed to suppress cancer cell proliferation and migration, induce apoptosis, and alter the expression of over 2000 genes critical in cancer development. These genes are involved in processes like cell cycle regulation, glycolysis, Wnt signaling, and cell migration.
The primary scientific application of BCD38, as highlighted in the provided literature, is in cancer research, specifically targeting the DHX33 RNA helicase. BCD38 has shown promising results in both in vitro and in vivo studies.
These findings suggest that BCD38 could potentially be developed into a therapeutic agent for the treatment of cancers with mutations in the Ras signaling pathway, particularly lung cancer.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2